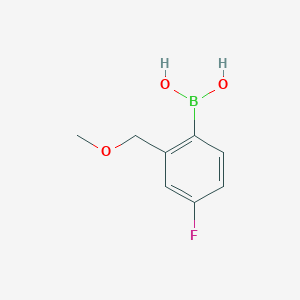

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organometallic compounds containing boron atoms. The compound's official International Union of Pure and Applied Chemistry name is [4-fluoro-2-(methoxymethyl)phenyl]boronic acid, which precisely describes the substitution pattern on the benzene ring. The Chemical Abstracts Service registry number for this compound is 946607-86-9, providing a unique identifier for database searches and regulatory documentation.

The systematic naming convention begins with the phenyl ring as the primary structural unit, to which the boronic acid functional group B(OH)₂ is directly attached. The substituents are numbered according to International Union of Pure and Applied Chemistry rules, with the carbon bearing the boronic acid group designated as position 1. The fluorine atom occupies position 4 on the benzene ring, while the methoxymethyl group (-CH₂OCH₃) is located at position 2. This naming system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Alternative naming conventions found in chemical databases include variations such as "4-fluoro-2-(methoxymethyl)phenylboronic acid" and "this compound". These variations maintain the essential structural information while adapting to different database formatting requirements. The Simplified Molecular-Input Line-Entry System representation for this compound is OB(C1=CC=C(F)C=C1COC)O, which provides a linear notation for computer processing and database storage.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound exhibits characteristic features common to arylboronic acids while incorporating unique structural elements from the fluorine and methoxymethyl substituents. The molecular formula C₈H₁₀BFO₃ indicates a molecular weight of 183.97 daltons, reflecting the combined mass contributions of the carbon framework, heteroatoms, and hydrogen atoms. The compound maintains the planar aromatic benzene ring system typical of phenylboronic acid derivatives, with the boron atom exhibiting sp² hybridization characteristic of boronic acids.

The boron atom in the boronic acid functional group adopts a trigonal planar geometry, consistent with sp² hybridization and the presence of an empty p-orbital. This electronic configuration enables the boronic acid group to function as a Lewis acid, facilitating various chemical transformations. The carbon-boron bond length typically measures approximately 1.55 angstroms in phenylboronic acid systems, with the boron-oxygen bond lengths in the hydroxyl groups measuring approximately 1.36 angstroms. The molecular geometry maintains idealized symmetry elements, although the presence of the fluorine and methoxymethyl substituents introduces asymmetry into the overall molecular structure.

The fluorine atom at position 4 significantly influences the electronic properties of the benzene ring through its strong electron-withdrawing inductive effect. This substitution pattern affects the electron density distribution throughout the aromatic system, particularly influencing the electronic environment around the boronic acid functional group. The methoxymethyl substituent at position 2 provides steric bulk and electronic effects that further modify the compound's reactivity profile compared to unsubstituted phenylboronic acid.

Crystallographic Data and Conformational Studies

Crystallographic analysis of boronic acid compounds reveals important structural information about intermolecular interactions and solid-state packing arrangements. While specific crystallographic data for this compound remains limited in current literature, comparative analysis with related phenylboronic acid structures provides valuable insights into expected crystalline behavior. Phenylboronic acid itself crystallizes in the orthorhombic space group with lattice parameters a = 17.9049(7) angstroms, b = 15.3264(5) angstroms, and c = 9.8113(2) angstroms, with sixteen molecules per unit cell.

The crystal structure of phenylboronic acid demonstrates the formation of hydrogen-bonded dimeric units through interactions between boronic acid hydroxyl groups. These dimeric structures further organize into extended hydrogen-bonded networks that stabilize the crystalline lattice. Similar hydrogen bonding patterns are expected for this compound, although the presence of the methoxymethyl group may introduce additional hydrogen bonding possibilities through the ether oxygen atom.

Conformational analysis indicates that the methoxymethyl substituent can adopt multiple rotational conformations around the carbon-carbon and carbon-oxygen single bonds. The preferred conformations depend on steric interactions with neighboring atoms and potential intramolecular hydrogen bonding. Theoretical calculations suggest that the methoxy group oxygen may participate in weak intramolecular interactions with the boronic acid hydroxyl groups, influencing the overall molecular conformation and stability.

The presence of fluorine substitution introduces additional considerations for crystal packing through potential fluorine-hydrogen interactions and the influence of the fluorine atom's electronegativity on neighboring molecular interactions. These factors contribute to the unique solid-state properties of this substituted boronic acid derivative compared to simpler phenylboronic acid analogues.

Spectroscopic Fingerprints (Proton/Carbon-13/Fluorine-19 Nuclear Magnetic Resonance, Infrared, Raman)

Spectroscopic characterization of this compound provides detailed information about molecular structure and electronic properties through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that enable structural confirmation and purity assessment. The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with coupling patterns reflecting the substitution pattern on the benzene ring. The methoxymethyl protons generate distinct signals, with the methylene protons appearing as a singlet around 4.5 parts per million and the methoxy protons as a singlet near 3.4 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through chemical shift analysis of carbon environments. The aromatic carbon atoms exhibit characteristic shifts between 120 and 140 parts per million, with the carbon directly bonded to boron typically appearing in the range of 135-140 parts per million. The methoxymethyl carbon atoms generate signals around 58 parts per million for the methoxy carbon and approximately 76 parts per million for the methylene carbon attached to oxygen. The presence of fluorine substitution creates additional splitting patterns in both proton and carbon-13 spectra due to spin-spin coupling with the fluorine nucleus.

属性

IUPAC Name |

[4-fluoro-2-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-4-7(10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMODTOABLEDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Principle

This method involves the coupling of an aryl halide, typically an aryl bromide or iodide, with a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst and a base. The reaction forms the corresponding arylboronate ester, which can be hydrolyzed to the boronic acid.

Typical Reaction Scheme

$$

\text{4-Fluoro-2-(methoxymethyl)phenyl bromide} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{4-Fluoro-2-(methoxymethyl)phenylboronic ester} \xrightarrow{\text{Hydrolysis}} \text{4-Fluoro-2-(methoxymethyl)phenylboronic acid}

$$

Reaction Conditions and Catalysts

- Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with phosphine ligands

- Base: Potassium acetate (KOAc), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)

- Solvent: 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Time: 6–24 hours

Advantages

- High regioselectivity and yield

- Mild reaction conditions

- Compatibility with various functional groups, including fluoro and methoxymethyl substituents

Example Data from Vulcanchem (2024)

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-Fluoro-2-(methoxymethyl)phenyl bromide |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Diboron reagent | Bis(pinacolato)diboron (1.2 equiv.) |

| Base | KOAc (3 equiv.) |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction time | 12 hours |

| Yield | 75–85% (after hydrolysis to boronic acid) |

This method is the most widely adopted for preparing (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid due to its efficiency and scalability.

Lithiation Followed by Boronation

Reaction Principle

This approach involves:

- Directed ortho-lithiation of the substituted fluoroanisole derivative using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)

- Quenching the aryllithium intermediate with a boron electrophile, typically trimethyl borate (B(OMe)₃)

- Subsequent acidic workup to yield the boronic acid

Reaction Scheme

$$

\text{4-Fluoro-2-(methoxymethyl)benzene} \xrightarrow[\text{n-BuLi}]{-78\,^\circ\text{C}} \text{Aryllithium intermediate} \xrightarrow{\text{B(OMe)}_3} \text{Boronic acid (after hydrolysis)}

$$

Reaction Conditions

- Low temperature (-78 °C) to control lithiation regioselectivity

- Anhydrous conditions to prevent quenching of organolithium species

- Acidic aqueous workup (e.g., HCl or NH₄Cl solution)

Literature Notes

This method is less commonly used for this compound due to the sensitivity of the methoxymethyl group and the presence of the fluoro substituent, which can influence lithiation site selectivity.

Direct C–H Borylation

Reaction Principle

Recent advances allow direct borylation of aromatic C–H bonds catalyzed by iridium complexes with bipyridine ligands, enabling the installation of boron groups without pre-functionalization.

Reaction Conditions

- Catalyst: Iridium complex such as [Ir(COD)(OMe)]₂ with bipyridine ligand

- Boron source: Bis(pinacolato)diboron

- Solvent: Cyclohexane or benzene

- Temperature: 80–120 °C

- Time: 12–24 hours

Advantages and Challenges

- Avoids need for aryl halide precursors

- Mild and atom-economical

- Regioselectivity can be challenging, especially with multiple substituents affecting directing effects

Applicability

Due to the directing effects of the fluoro and methoxymethyl groups, regioselective borylation at the desired position is feasible but requires optimization.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl bromide, Pd catalyst, bis(pinacolato)diboron | High selectivity, scalable | Requires aryl halide precursor | 75–85 |

| Lithiation + Boronation | n-BuLi, B(OMe)₃, low temperature | Direct from arene | Sensitive to moisture, regioselectivity issues | 60–70 |

| Direct C–H Borylation | Ir catalyst, bis(pinacolato)diboron | No pre-functionalization needed | Regioselectivity challenges | 50–70 |

Research Findings and Mechanistic Insights

- The electron-withdrawing fluoro substituent influences the regioselectivity of lithiation and C–H borylation, favoring ortho- and para-positions relative to itself.

- The methoxymethyl group acts as an electron-donating substituent, stabilizing intermediates and affecting catalyst coordination.

- Palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the arylboronate ester.

- Hydrolysis of the boronate ester under mild acidic conditions yields the free boronic acid without degradation of sensitive substituents.

化学反应分析

Types of Reactions: (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Phenols.

Substitution: Substituted aryl compounds.

科学研究应用

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.

Industry: The compound is used in the production of advanced materials and polymers.

作用机制

The primary mechanism of action of (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Physical and Chemical Properties

| Compound Name | Substituents | Key Properties | Reference ID |

|---|---|---|---|

| (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid | 4-F, 2-CH₂OCH₃ | Moderate solubility; enhanced electrophilicity due to F; potential for H-bonding via -OCH₃ | [16], [17] |

| [4-(Methoxymethoxy)phenyl]boronic acid | 4-OCH₂OCH₃ | Higher polarity due to para-OCH₂OCH₃; used in carbohydrate sensing | [15] |

| (4-Methoxy-2-methylphenyl)boronic acid | 4-OCH₃, 2-CH₃ | Lower solubility than methoxymethyl analogs; methyl group increases lipophilicity | [17] |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | 2-CH₂(Ph-OCH₂CH₂OCH₃) | Demonstrated antifungal activity (IC₅₀ = 1 µM); superior to trichostatin A | [11] |

Key Observations :

- Solubility : Methoxymethyl (-CH₂OCH₃) substituents (as in the target compound) enhance aqueous solubility compared to purely hydrophobic groups (e.g., methyl or phenanthrenyl) but may still precipitate in cell culture media under certain conditions .

- Electrophilicity : Fluorine at the para position increases the boronic acid's reactivity, facilitating interactions with biological targets (e.g., β-lactamases) or cross-coupling partners .

Enzyme Inhibition

- The target compound’s structural analogs, such as 1-amido-2-triazolylethaneboronic acid, inhibit β-lactamases with Ki values in the nanomolar range. Substituting phenyl rings with heterocycles (e.g., triazoles) improves inhibitory potency .

- Phenyl boronic acid derivatives generally outperform aliphatic boronic acids (e.g., APBA) in diagnostic accuracy for detecting antibiotic-resistant enzymes .

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent cytotoxicity (IC₅₀ = 0.1969–0.2251 µM) but suffer from poor solubility, limiting their utility .

- The methoxymethyl group in the target compound may mitigate precipitation issues observed in bulkier analogs (e.g., pyren-1-yl boronic acid) .

Antifungal Activity

- The structurally related [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A .

Stability and Reactivity

- Oxidation Rates : Boronic esters with electron-withdrawing groups (e.g., fluorine) hydrolyze faster than those with electron-donating groups. For example, pinacol boronic esters oxidize 50% in 10 minutes, while neopentyl glycol analogs require 27 minutes .

- The methoxymethyl group may stabilize the boronic acid via intramolecular H-bonding, though this requires experimental validation.

生物活性

(4-Fluoro-2-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various applications, including anticancer and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is C10H12BFO3, with a molecular weight of 213.01 g/mol. Its structure includes a fluorine atom and a methoxymethyl group attached to a phenylboronic acid moiety, which contributes to its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in biochemical assays. The presence of the boron atom allows for interactions with various biological molecules, potentially influencing enzymatic activities and cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance:

- IC50 Values : The compound demonstrated an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell growth .

- Selectivity : It exhibited a favorable selectivity index, showing a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting potential for targeted therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that boronic acid derivatives can inhibit bacterial growth by interfering with essential cellular processes:

- Mechanism : The action may involve binding to bacterial enzymes critical for protein synthesis, such as leucyl-tRNA synthetase .

- Minimum Inhibitory Concentration (MIC) : For certain derivatives related to this compound, MIC values were reported as low as 7.81 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of boronic acid derivatives, this compound was found to significantly inhibit tumor growth in vivo models. Mice inoculated with MDA-MB-231 cells showed reduced metastatic nodules following treatment with the compound over 30 days .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | 19-fold lower on MCF10A |

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of boronic acids demonstrated that compounds similar to this compound could effectively inhibit MRSA infections in vitro. The mechanism was linked to the inhibition of key bacterial enzymes necessary for protein synthesis .

常见问题

Q. What are the recommended synthetic routes for (4-Fluoro-2-(methoxymethyl)phenyl)boronic acid?

The synthesis typically involves Miyaura borylation , where a halogenated precursor (e.g., bromo- or iodoarene) undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron. For fluorinated analogs, electron-withdrawing fluorine substituents can enhance reactivity in coupling reactions. Post-synthetic modifications, such as protecting the boronic acid group during methoxymethyl introduction, may be necessary. Characterization via / NMR and mass spectrometry ensures structural fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR confirms boronic acid presence, while / NMR verifies substituent positions.

- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors or degradation products) at ppm levels .

- HPLC : Quantifies purity using reverse-phase columns with UV detection.

Advanced Research Questions

Q. How do fluoro and methoxymethyl substituents influence reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing fluoro group increases the electrophilicity of the boron atom, enhancing cross-coupling efficiency. Conversely, the methoxymethyl group introduces steric hindrance, potentially slowing transmetallation. Experimental optimization (e.g., ligand choice, base strength) is required to balance these effects. For example, bulky ligands like SPhos may mitigate steric challenges .

Q. What strategies stabilize this compound against oxidative degradation?

- Storage Conditions : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Stabilizing Agents : Use diols (e.g., pinacol) to form boronic esters, which slow oxidation. Evidence shows pinacol boronic esters oxidize 50% slower than free acids in HO-rich environments .

- Buffered Solutions : Maintain pH 7–9 to reduce boronic acid hydrolysis .

Q. How is the biological activity of this compound evaluated in cancer research?

- In Vitro Assays :

Q. Can this boronic acid be integrated into stimuli-responsive drug delivery systems?

Yes. Its diol-binding affinity enables glucose-responsive hydrogels. For example:

- Glucose Sensing : Reversible bonding with polyols (e.g., glucose) triggers hydrogel swelling or drug release.

- pH Sensitivity : Boronic acid-diol complexes dissociate in acidic environments (e.g., tumor microenvironments), enabling targeted delivery .

Q. How can contradictions in oxidation rate data between boronic acids and esters be resolved?

Oxidation rates depend on both hydrolysis equilibrium (boronic ester ⇌ free acid + diol) and steric/electronic effects . For instance:

- Pinacol esters oxidize faster than free acids due to lower diol affinity (ARS assay: affinity ranking ≠ oxidation rate ranking).

- Neopentyl glycol esters oxidize slower despite higher diol affinity, suggesting steric protection of the boron center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。